2-Amino-4,6-difluorobenzonitrile

概要

説明

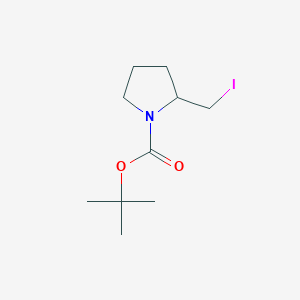

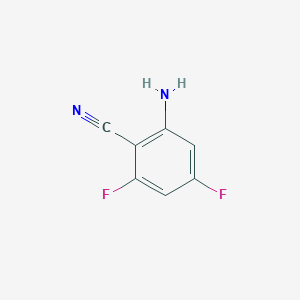

2-Amino-4,6-difluorobenzonitrile is a chemical compound with the molecular formula C7H4F2N2 . It has an average mass of 154.117 Da and a monoisotopic mass of 154.034256 Da .

Molecular Structure Analysis

The molecular structure of 2-Amino-4,6-difluorobenzonitrile is represented by the InChI code 1S/C7H4F2N2/c8-4-1-6(9)5(3-10)7(11)2-4/h1-2H,11H2 . The InChI key is NLUJKZOGZQXBJB-UHFFFAOYSA-N .Physical And Chemical Properties Analysis

2-Amino-4,6-difluorobenzonitrile is a solid at room temperature . It should be stored in a dark place, under an inert atmosphere . to 95% .科学的研究の応用

Synthesis of Fluorinated Diazines

2-Amino-4,6-difluorobenzonitrile is utilized in the synthesis of fluorine-containing diazines, which are important in medicinal chemistry and agrochemistry . These compounds often exhibit unique biological activities and can serve as building blocks for pharmaceuticals and agrochemicals.

Formation of Heterocyclic Compounds

This chemical serves as a precursor in the formation of new fluorinated 1,2-diaminoarenes, quinoxalines, and 2,1,3-arenothiadiazoles . These heterocyclic compounds have applications in drug development due to their potential pharmacological properties.

Development of Fluorogenic Reagents

2-Amino-4,6-difluorobenzonitrile can be used to develop fluorogenic reagents with a benzofurazan structure . These reagents are valuable in biosciences for various analytical purposes, including the study of biological processes and the detection of biomolecules.

Antitumor Agents

The compound has been involved in the synthesis of antitumor agents, such as fluorinated 2-arylbenzothiazoles . These agents are studied for their potential to inhibit cancer cell growth and could lead to new cancer therapies.

Synthesis of Fluorinated Aminooxazolines

In the field of synthetic organic chemistry, 2-Amino-4,6-difluorobenzonitrile is used to synthesize fluorinated aminooxazolines . These compounds have various applications, including as intermediates in organic synthesis and in the development of materials with novel properties.

Crystallography and Structural Analysis

The compound is also significant in crystallography and structural analysis. Its derivatives have been characterized by single-crystal X-ray diffraction, which is crucial for understanding the molecular and crystal structure of new materials .

Safety and Hazards

The compound is classified under the GHS07 hazard class . The hazard statements associated with it are H302 (Harmful if swallowed), H312 (Harmful in contact with skin), and H332 (Harmful if inhaled) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), using only outdoors or in a well-ventilated area (P271), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .

作用機序

Mode of Action

. This suggests that it may interact with its targets through nucleophilic substitution reactions, where the amino group could potentially bind to target molecules.

Biochemical Pathways

. This suggests that it may be involved in biochemical pathways related to nitrogen metabolism or pathways involving aromatic compounds.

Pharmacokinetics

suggests that it may have good bioavailability, as compounds with a molecular weight below 500 are generally well-absorbed.

Action Environment

The action of 2-Amino-4,6-difluorobenzonitrile may be influenced by various environmental factors. For instance, its stability could be affected by temperature, pH, and the presence of other chemicals. The compound is typically stored at ambient temperature , suggesting that it is stable under normal conditions.

特性

IUPAC Name |

2-amino-4,6-difluorobenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4F2N2/c8-4-1-6(9)5(3-10)7(11)2-4/h1-2H,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLUJKZOGZQXBJB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1N)C#N)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4F2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80579300 | |

| Record name | 2-Amino-4,6-difluorobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80579300 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-4,6-difluorobenzonitrile | |

CAS RN |

190011-84-8 | |

| Record name | 2-Amino-4,6-difluorobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80579300 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is notable about the attempted Sandmeyer cyanation of 2,4-difluoro-6-nitrobenzenediazonium cation as a synthetic route for 2-Amino-4,6-difluorobenzonitrile?

A1: While aiming to synthesize 2-Amino-4,6-difluorobenzonitrile, researchers found that the attempted Sandmeyer cyanation of 2,4-difluoro-6-nitrobenzenediazonium cation did not yield the desired product. Instead, this reaction resulted in the unexpected formation of 5-fluoro-3-nitro-1,2-benzoquinone 2-diazide in significant quantities. This outcome highlights a unique case of highly selective nucleophilic substitution where the 2-fluoride group is preferentially replaced by a hydroxide ion. [, ]

Q2: What alternative synthetic route successfully produced 2-Amino-4,6-difluorobenzonitrile?

A2: The research indicates that 2-Amino-4,6-difluorobenzonitrile can be successfully synthesized by reacting 2,4,6-trifluorobenzonitrile with ammonia. [] This alternative method bypasses the challenges encountered with the Sandmeyer cyanation route and provides a viable pathway for obtaining the desired compound.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-[(2,5-Dimethoxyphenyl)methyl]-1,3,7,8-tetrahydroimidazo[4,5-g]isoquinolin-2-one](/img/structure/B70687.png)

![Tert-butyl spiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B70701.png)

![Furo[3,2-c]pyridine-4-methanamine](/img/structure/B70708.png)